molecular formula C13H8BrClN2O4 B2827762 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide CAS No. 284668-44-6

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide

Cat. No. B2827762
CAS RN: 284668-44-6
M. Wt: 371.57
InChI Key: KLYRIESLLBGPBL-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPN is a benzamide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of various proteins, leading to the inhibition of cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to have various biochemical and physiological effects. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of tumors in vivo. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has several advantages as a research tool. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in cellular processes. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is also relatively stable and can be easily synthesized in large quantities. However, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide also has some limitations. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide. One potential direction is to investigate the role of CK2 in various diseases and to explore the potential therapeutic applications of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide in these diseases. Another potential direction is to develop more potent and selective inhibitors of CK2 based on the structure of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide. Additionally, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide could be used as a tool to study the role of CK2 in various cellular processes, including cell differentiation and apoptosis.

Synthesis Methods

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chloro-3-nitroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and produces 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide as a yellow solid with a high yield.

Scientific Research Applications

5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been extensively studied for its potential applications in scientific research. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-10(15)11(6-8)17(20)21/h1-6,18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYRIESLLBGPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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